Ethyl 2,4-dimethylthiazole-5-carboxylate
Overview
Description
Synthesis Analysis
Ethyl 2,4-dimethylthiazole-5-carboxylate and its derivatives are synthesized through various chemical reactions. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate is synthesized by reacting 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Another derivative, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, is synthesized and characterized by spectroscopic methods . Additionally, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted compounds have been reported . The synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using spectroscopic techniques such as FTIR, NMR, and X-ray diffraction. The molecular geometry is optimized using density functional theory (DFT) methods, and the molecular electrostatic potential (MEP) map exhibits the negative potential sites on electronegative atoms . The crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been determined by X-ray diffraction, indicating its potential for fungicidal and plant growth regulation activities .
Chemical Reactions Analysis
The chemical reactivity and interactions of these compounds are studied using various theoretical approaches. For example, the binding energy of intermolecular multiple interactions is calculated using Bader's 'Atoms in molecules' AIM theory . Transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates are achieved through reactions with aromatic amines and monosubstituted hydrazines . The synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves condensation reactions, and its dimer formation in the solid state is indicated by vibrational analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are evaluated through experimental and theoretical studies. The thermodynamic parameters suggest that the formation of these compounds is exothermic and spontaneous at room temperature . Vibrational analysis and chemical shifts are calculated and compared with experimental data to confirm the formation of the compounds . The local reactivity descriptors such as Fukui functions and electrophilicity indices are used to determine the reactive sites within the molecules .
Scientific Research Applications
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Pharmaceutical Research
- Ethyl 2,4-dimethylthiazole-5-carboxylate is a highly functionalized and biased thiazole used for drug discovery . It is used as a heterocyclic building block to specifically modify lead compounds .
- The derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been reported to have shown significant antileukemic activity on various human cells and exhibited a promising antineoplastic potential .
- Ethyl 2-amino-4-methylthiazole-5-carboxylate and its 2-substituted derivatives are building blocks in organic synthesis especially in the preparation of biologically important and medicinally useful agents .
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Chemical Synthesis
- A new and practical one-pot procedure for the synthesis of several 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials is described .
- Under mild reaction conditions, some of the products with alkyl group on the 2-amino group or with various groups on 2-substituted phenyl ring were obtained in good yields from ethyl acetoacetate, N-bromosuccinimide, thiourea, or its N-substituted derivatives in an efficient way instead of the traditional two-step reaction .
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Antioxidant Research
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Analgesic Research
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Anti-Inflammatory Research
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Antimicrobial Research
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Organic Synthesis
- Ethyl 2,4-dimethylthiazole-5-carboxylate can be used as a building block in organic synthesis . It can be used to synthesize several 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials . This process can be carried out under mild reaction conditions and can yield products with various groups on the 2-substituted phenyl ring .
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Drug Discovery
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Safety and Handling
Safety And Hazards
Ethyl 2,4-dimethylthiazole-5-carboxylate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-4-11-8(10)7-5(2)9-6(3)12-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOIIRQIGYJTTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345334 | |
Record name | ethyl 2,4-dimethylthiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dimethylthiazole-5-carboxylate | |
CAS RN |
7210-77-7 | |
Record name | Ethyl 2,4-dimethyl-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7210-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2,4-dimethylthiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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